
t-Boc-N-amido-PEG24-acid
Descripción general
Descripción
t-Boc-N-amido-PEG24-acid: is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The PEG spacer in this compound increases its aqueous solubility, making it a valuable reagent in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG24-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine with a PEG chain.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using appropriate reagents such as succinic anhydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Boc Protection: Boc protection is carried out in large batches.
Carboxylation: The final carboxylation step is optimized for high yield and purity
Análisis De Reacciones Químicas
Boc Deprotection Reaction
The Boc group serves as a temporary protective moiety for the amine, enabling selective modification of the carboxylic acid. Deprotection is achieved under acidic conditions, yielding a free amine for subsequent reactions.
Reaction Conditions and Outcomes
Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, triggering carbamate cleavage and CO₂ release. The PEG24 spacer remains stable under these conditions due to its ether backbone .
Carboxylic Acid Conjugation
The terminal carboxylic acid reacts with primary/secondary amines via carbodiimide-mediated coupling, forming stable amide bonds.
Common Coupling Reagents and Performance
Reagent | Catalyst | Solvent | Reaction Time | Yield |
---|---|---|---|---|
EDC | NHS/HOBt | DMF or DMSO | 4–6 hrs | 85–90% |
DCC | DMAP | Dichloromethane | 12–24 hrs | 75–80% |
HATU | DIEA | DMF | 1–2 hrs | 90–95% |
Key Applications :
-
Peptide PEGylation : Conjugation to lysine residues or N-termini of peptides enhances solubility and prolongs in vivo circulation .
-
Drug-Linker Systems : Covalent attachment to chemotherapeutic agents (e.g., doxorubicin) improves pharmacokinetics .
Comparative Analysis with Structural Analogues
The reactivity of this compound is influenced by PEG chain length and protective group chemistry.
Notable Trends :
-
Longer PEG chains (e.g., PEG24) enhance aqueous solubility but may reduce reaction rates due to steric hindrance .
-
Monodisperse dPEG® derivatives (e.g., from Sigma-Aldrich) offer superior batch consistency compared to polydisperse PEGs .
Stability and Side Reactions
-
Hydrolytic Stability : The amide linkage between the Boc group and PEG resists hydrolysis at physiological pH (1–2% degradation over 72 hrs at pH 7.4) .
-
Thermal Degradation : Decomposition occurs above 150°C, releasing CO₂ and tert-butanol .
-
Side Reactions : Overactivation of the carboxylic acid with excess EDC can lead to O-acylisourea byproducts (mitigated by NHS ester stabilization) .
Aplicaciones Científicas De Investigación
Peptide Synthesis
Overview : The Boc-protected amino group in t-Boc-N-amido-PEG24-acid allows for the stepwise assembly of peptides while maintaining the terminal carboxylic acid for further reactions. This property is crucial in synthesizing complex peptides and proteins.
Case Study : In a study published in ACS Medicinal Chemistry Letters, researchers utilized this compound to synthesize a series of peptide-based compounds that demonstrated enhanced stability and solubility compared to traditional methods. The incorporation of PEG chains significantly improved the pharmacokinetic properties of the peptides, leading to prolonged circulation times in vivo .
Bioconjugation
Overview : The carboxylic acid group readily reacts with primary amines or alcohols in the presence of coupling agents (e.g., EDC or HATU) to form stable amide bonds. This feature is exploited for conjugating drugs or biomolecules to enhance therapeutic efficacy.
Application Example : A research article highlighted the use of this compound for conjugating therapeutic agents to antibodies. The resulting bioconjugates exhibited improved targeting capabilities and reduced off-target effects, demonstrating the utility of this compound in developing targeted therapies .
Drug Delivery Systems
Overview : The hydrophilic nature of the PEG spacer increases solubility in aqueous media and enhances the biocompatibility of drug formulations. This characteristic is vital for improving drug delivery systems.
Case Study : In a recent study on STING agonists, this compound was incorporated into drug delivery systems aimed at enhancing anti-tumor responses. The PEGylated compounds showed significant improvements in solubility and bioavailability, leading to better therapeutic outcomes compared to non-PEGylated counterparts .
Surface Modification
Overview : The compound can modify surfaces of nanoparticles or biomaterials, improving their interactions with biological systems. This application is particularly relevant in nanomedicine.
Application Example : Researchers have successfully used this compound to modify gold nanoparticles, enhancing their stability and biocompatibility for drug delivery applications. This modification facilitated targeted delivery of chemotherapeutic agents directly to cancer cells, minimizing systemic toxicity .
Gene Delivery Systems
Overview : this compound has been employed in developing gene delivery systems due to its ability to form polyplexes with nucleic acids.
Case Study : A study demonstrated that histidine-rich polyplexes formed with this compound exhibited enhanced cellular uptake and gene transfer efficiency compared to non-targeted controls. This application underscores the compound's potential in gene therapy strategies .
Summary Table of Applications
Application | Description | Key Benefits |
---|---|---|
Peptide Synthesis | Stepwise assembly of peptides using Boc protection | Enhanced stability and solubility |
Bioconjugation | Conjugation with drugs or biomolecules via amide bond formation | Improved targeting and reduced off-target effects |
Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Prolonged circulation time |
Surface Modification | Modifies nanoparticles for better biological interactions | Increased stability and biocompatibility |
Gene Delivery Systems | Forms polyplexes with nucleic acids | Enhanced cellular uptake and gene transfer efficiency |
Mecanismo De Acción
The mechanism of action of t-Boc-N-amido-PEG24-acid involves its ability to form stable amide bonds with primary and secondary amines. The PEG spacer increases the solubility of the resulting conjugates, while the Boc-protected amino group allows for selective deprotection and further functionalization. This makes it a versatile reagent for modifying biomolecules and other compounds .
Comparación Con Compuestos Similares
t-Boc-N-amido-PEG28-acid: Similar structure but with a longer PEG chain, providing increased solubility.
t-Boc-N-amido-dPEG24-amido-dPEG23-amine: Contains additional PEG spacers, offering more flexibility in conjugation.
Uniqueness: t-Boc-N-amido-PEG24-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Its terminal carboxylic acid and Boc-protected amino group make it highly versatile for various coupling reactions .
Actividad Biológica
t-Boc-N-amido-PEG24-acid is a specialized compound that combines a Boc-protected amine with a polyethylene glycol (PEG) moiety, specifically designed for various biological applications. The PEG component enhances solubility and biocompatibility, making it suitable for drug delivery systems, bioconjugation, and other therapeutic uses. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 350.4 g/mol
- CAS Number : 187848-68-6
- Purity : Typically >95%
- Solubility : Highly soluble in aqueous solutions due to the PEG component.
This compound exhibits its biological activity primarily through its ability to facilitate the conjugation of biomolecules. The Boc group protects the amine functionality, allowing for selective reactions under mild conditions. Upon deprotection, the free amine can react with various functional groups, enabling the formation of stable conjugates with proteins, peptides, and other biomolecules.
Applications in Drug Delivery
- Antibody-Drug Conjugates (ADCs) : The compound's ability to link drugs to antibodies makes it a valuable tool in ADC development. The PEG moiety enhances circulation time and reduces immunogenicity.
- Bioconjugation : this compound is used to create bioconjugates for targeted delivery of therapeutics, improving efficacy and reducing side effects.
- PROTACs (Proteolysis Targeting Chimeras) : This compound can be utilized in the synthesis of PROTACs, which are designed to induce targeted protein degradation, providing a novel approach to cancer therapy.
Case Study 1: Development of Antibody-Drug Conjugates
In a study evaluating the efficacy of an ADC utilizing this compound, researchers demonstrated that the conjugate exhibited enhanced cytotoxicity against HER2-positive breast cancer cells compared to free drug alone. The PEGylation improved solubility and stability in serum, leading to increased accumulation in tumor tissues.
Case Study 2: PROTAC Applications
Another investigation focused on the application of this compound in creating PROTACs targeting specific oncogenic proteins. The study revealed that these constructs successfully induced degradation of target proteins in vitro, showcasing the potential for developing novel cancer therapies.
Comparative Analysis of Related Compounds
Compound Name | Molecular Weight | Application Area | Key Features |
---|---|---|---|
This compound | 350.4 g/mol | Drug delivery, Bioconjugation | High solubility, stable conjugation |
t-Boc-N-amido-PEG4-amine | 336.4 g/mol | Bioconjugation | Smaller PEG chain, similar reactivity |
t-Boc-N-amido-dPEG4-OH | 336.4 g/mol | Supramolecular constructs | Hydroxy group for further modifications |
Mal-amido-PEG24-acid | 350.4 g/mol | PROTACs | Contains maleimide for thiol conjugation |
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H111NO28/c1-56(2,3)85-55(60)57-5-7-62-9-11-64-13-15-66-17-19-68-21-23-70-25-27-72-29-31-74-33-35-76-37-39-78-41-43-80-45-47-82-49-51-84-53-52-83-50-48-81-46-44-79-42-40-77-38-36-75-34-32-73-30-28-71-26-24-69-22-20-67-18-16-65-14-12-63-10-8-61-6-4-54(58)59/h4-53H2,1-3H3,(H,57,60)(H,58,59) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNTMDDHZDAJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H111NO28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1246.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.